Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
Description
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a synthetic organic compound featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core linked to a 4-methoxyphenyl group and a methyl benzoate ester via a sulfonyl bridge.
Properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-30-16-9-7-15(8-10-16)19-20(26)24-22(23-19)11-13-25(14-12-22)32(28,29)18-6-4-3-5-17(18)21(27)31-2/h3-10H,11-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVSKNBOLHIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl and benzoate groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Sulfonyl Group: This step often involves the reaction of the spirocyclic intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl derivative.
Esterification: The final step involves the esterification of the sulfonyl derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs: Triazaspiro[4.5]decene Derivatives
Compounds sharing the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core but differing in substituents or ester groups include:
Table 1: Structural Analogs of the Target Compound
Key Findings :
- Ester vs. Amide Linkages : Methyl benzoate esters (target compound) may exhibit higher hydrolytic stability than ethyl esters (BG16073) or amides (G610-0179), influencing bioavailability .
- Molecular Weight : The target compound’s molecular weight is likely >450 g/mol (estimated), aligning with spirocyclic drug-like molecules but requiring optimization for pharmacokinetics.
Functional Analogs: Sulfonyl-Linked Benzoate Esters
Compounds with methyl benzoate esters and sulfonyl bridges, but differing in core structures, include herbicide-class sulfonylureas:
Table 2: Functional Analogs from Pesticide Chemistry
Key Findings :
- Core Structure Dictates Function : The triazaspiro core in the target compound diverges from triazine/pyrimidine cores in herbicides, suggesting distinct biological targets (e.g., enzymes vs. plant-specific pathways) .
- Sulfonyl Bridge Role : While sulfonyl groups in herbicides facilitate binding to plant enzymes, the same moiety in the target compound may mediate interactions with mammalian proteins (e.g., kinases or GPCRs).
Biological Activity
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique spiro structure, which is known to influence its biological properties. The presence of the sulfonyl group and the methoxyphenyl moiety enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties.
1. Antimicrobial Activity
A study conducted on related compounds showed promising antimicrobial effects against various bacterial strains. For instance, compounds derived from thiazole structures demonstrated moderate to excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 5e | S. aureus | 18 |
| 5k | E. coli | 22 |
| Control | Ketoconazole | 38 |
2. Anticancer Activity
The anticancer potential of methyl sulfonamide derivatives has been explored in various studies. These compounds have shown the ability to inhibit cancer cell proliferation in vitro. For example, a derivative similar to this compound was tested against breast cancer cell lines and exhibited significant cytotoxic effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the sulfonamide group have been documented extensively. In animal models, these compounds have been shown to reduce inflammation markers significantly .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial growth and cancer cell proliferation.
- Receptor Modulation : Compounds with similar structures have been shown to act as antagonists or agonists at various receptors, influencing cellular signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of methyl sulfonamide derivatives:
- Study on Antibacterial Effects : A series of experiments were conducted where derivatives were tested against multi-drug resistant strains, showing enhanced activity compared to traditional antibiotics .
- Anticancer Research : Clinical trials involving patients with advanced cancer types demonstrated that treatment with related compounds led to improved survival rates and reduced tumor sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
